Sodium chloroacetate

Description

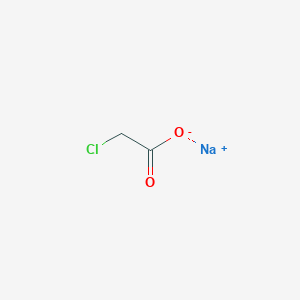

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3ClO2.Na/c3-1-2(4)5;/h1H2,(H,4,5);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRCDNZGSXJAFP-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])Cl.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClO2Na, C2H2ClNaO2 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

79-11-8 (Parent) | |

| Record name | Chloroacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1027550 | |

| Record name | Sodium chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium chloroacetate is a white colored powdered solid. It is soluble in water. It may be toxic ingestion or inhalation. It is used to make weed killers, dyes and pharmaceuticals., Dry Powder; Dry Powder, Other Solid, White, odorless, solid; [Hawley] White powder; [MSDSonline], COLOURLESS CRYSTALS OR WHITE POWDER. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water, g/100ml at 20 °C: 85 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 3.26 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.86 [mmHg], Vapor pressure at 25 °C: negligible | |

| Record name | Sodium chloroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7863 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3926-62-3 | |

| Record name | SODIUM CHLOROACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4473 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Chloroacetic acid sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003926623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium chloroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.363 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D9PZU6L69 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SODIUM CHLOROACETATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Sodium Chloroacetate for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of sodium chloroacetate (B1199739), its applications in organic synthesis, and relevant experimental and analytical protocols. The information is intended to support researchers in understanding and utilizing this versatile chemical compound safely and effectively.

Core Chemical and Physical Properties

Sodium chloroacetate (ClCH₂COONa) is the sodium salt of chloroacetic acid. It is a white, crystalline powder that is readily soluble in water.[1][2] It is widely used as a chemical intermediate in the production of a variety of organic compounds.[3]

Physical Properties

The key physical properties of this compound are summarized in Table 1 for easy reference.

Table 1: Physical Properties of this compound

| Property | Value | References |

| CAS Number | 3926-62-3 | [4][5] |

| Molecular Formula | C₂H₂ClNaO₂ | [2][5] |

| Molecular Weight | 116.48 g/mol | [2][5] |

| Appearance | White crystalline powder | [1][5] |

| Melting Point | 199 °C (decomposes) | [5] |

| Boiling Point | Decomposes above 150 °C | [1] |

| Solubility | Highly soluble in water (85 g/100 mL at 20°C); soluble in ethanol (B145695), methanol (B129727); sparingly soluble in acetone, benzene. | [1][2][3] |

| pKa (of chloroacetic acid) | 2.87 | |

| Density | 1.401 g/cm³ (25 °C) | [2][6] |

Chemical Reactivity and Stability

This compound is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[5] It is primarily used as an alkylating agent, where the chloroacetate ion acts as a nucleophile to introduce a carboxymethyl group (-CH₂COO⁻) onto various substrates.[2] Upon heating, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride and sodium oxides.[1]

Applications in Organic Synthesis

This compound is a key reagent in numerous organic syntheses, including the production of pharmaceuticals, herbicides, and other specialty chemicals.[3][7]

Synthesis of Carboxymethyl Cellulose (B213188) (CMC)

This compound is a crucial reagent in the synthesis of carboxymethyl cellulose (CMC), a widely used thickener, stabilizer, and emulsifier.[8] The synthesis involves the alkalization of cellulose followed by carboxymethylation with this compound.

-

Alkalization:

-

Suspend 10 g of cotton linter in 100 mL of isopropanol (B130326) in a three-necked flask equipped with a mechanical stirrer.

-

Slowly add 20 mL of 30% (w/v) aqueous sodium hydroxide (B78521) solution to the slurry while stirring.

-

Continue stirring at room temperature for 1 hour to ensure uniform alkalization of the cellulose.

-

-

Carboxymethylation:

-

Prepare a solution of 15 g of this compound in 30 mL of distilled water.

-

Add the this compound solution dropwise to the alkali cellulose slurry over 30 minutes.

-

Heat the reaction mixture to 60°C and maintain this temperature for 3 hours with continuous stirring.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and neutralize it with glacial acetic acid.

-

Filter the solid product and wash it with 70% aqueous ethanol to remove unreacted reagents and byproducts (sodium chloride and sodium glycolate).

-

Repeat the washing step until the filtrate is free of chloride ions (tested with silver nitrate (B79036) solution).

-

Dry the purified carboxymethyl cellulose in an oven at 60°C to a constant weight.

-

Williamson Ether Synthesis

This compound can be used in the Williamson ether synthesis to prepare aryloxyacetic acids, which are precursors to various herbicides and pharmaceuticals.[9] This reaction involves the nucleophilic substitution of the chloride ion by a phenoxide ion.

-

Phenoxide Formation:

-

In a round-bottom flask, dissolve 16.3 g (0.1 mol) of 2,4-dichlorophenol (B122985) in 50 mL of ethanol.

-

Slowly add a solution of 4.0 g (0.1 mol) of sodium hydroxide in 20 mL of water with stirring.

-

-

Alkylation:

-

To the resulting sodium 2,4-dichlorophenoxide solution, add a solution of 11.65 g (0.1 mol) of this compound in 30 mL of water.

-

Heat the mixture under reflux for 4 hours.

-

-

Work-up and Isolation:

-

After cooling, acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the 2,4-dichlorophenoxyacetic acid.

-

Filter the precipitate, wash it with cold water, and recrystallize it from an ethanol-water mixture to obtain the pure product.

-

Synthesis of Thioglycolic Acid

Thioglycolic acid, used in cosmetics and as a chemical intermediate, can be synthesized from this compound.[2][4] The process typically involves the reaction with a sulfur source like sodium hydrosulfide (B80085) or sodium thiosulfate.

-

Reaction with Sodium Hydrosulfide:

-

Prepare a solution of sodium hydrosulfide by bubbling hydrogen sulfide (B99878) gas through a solution of sodium hydroxide.

-

In a reaction vessel, dissolve 23.3 g (0.2 mol) of this compound in 100 mL of water.

-

Slowly add the sodium hydrosulfide solution to the this compound solution at a temperature below 20°C with vigorous stirring.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

-

Isolation:

-

Acidify the reaction mixture with dilute sulfuric acid.

-

Extract the thioglycolic acid with a suitable organic solvent, such as diethyl ether.

-

Dry the organic extract over anhydrous sodium sulfate (B86663) and remove the solvent by distillation to obtain the crude thioglycolic acid. Further purification can be achieved by vacuum distillation.

-

Synthesis of Glycine (B1666218)

This compound is a precursor in the industrial synthesis of the amino acid glycine through amination.[10][11]

-

Amination:

-

In a pressure reactor, charge 116.5 g (1.0 mol) of this compound and 500 mL of aqueous ammonia (B1221849) (28%).

-

Heat the mixture to 100°C and maintain this temperature for 4 hours. The pressure will rise during the reaction.

-

-

Isolation and Purification:

-

Cool the reactor and vent the excess ammonia.

-

Transfer the reaction mixture to a distillation apparatus and concentrate it under reduced pressure to remove most of the water and unreacted ammonia.

-

Add methanol to the concentrated residue to precipitate the glycine, as sodium chloride remains in solution.

-

Filter the crude glycine and recrystallize it from an aqueous ethanol solution to obtain the pure amino acid.

-

Analytical Methodologies

Accurate quantification of this compound is crucial for process control and quality assurance. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.

HPLC Method for Quantification

Table 2: HPLC Parameters for this compound Analysis

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile (B52724) and a buffered aqueous solution (e.g., 20 mM phosphate (B84403) buffer, pH 3.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30 °C |

-

Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from 1 to 100 µg/mL.

-

Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to a known volume. Filter the solution through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of this compound in the sample from the calibration curve.

GC-MS Method for Quantification

For GC-MS analysis, this compound, being a salt, requires derivatization to a more volatile form, typically an ester.

Table 3: GC-MS Parameters for this compound Analysis (as methyl ester)

| Parameter | Condition |

| Derivatizing Agent | Methanol with an acid catalyst (e.g., sulfuric acid) or BF₃-methanol |

| Column | Capillary column with a polar stationary phase (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Oven Program | Initial temperature of 60°C, hold for 2 min, then ramp to 220°C at 10 °C/min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 35-200 |

-

Derivatization:

-

To a known amount of the sample containing this compound, add 2 mL of methanol and a few drops of concentrated sulfuric acid.

-

Heat the mixture at 60°C for 1 hour.

-

After cooling, add 2 mL of a saturated sodium bicarbonate solution to neutralize the acid.

-

Extract the resulting methyl chloroacetate with 2 mL of dichloromethane.

-

-

Analysis: Inject 1 µL of the organic layer into the GC-MS system.

-

Quantification: Use a suitable internal standard (e.g., methyl bromoacetate) and prepare calibration standards to quantify the methyl chloroacetate, and thereby the initial this compound concentration.

Biochemical Properties and Mechanism of Action

This compound's biological activity, including its herbicidal properties and toxicity, stems from its ability to act as an alkylating agent.[12]

Alkylating Agent

The chloroacetate ion can react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins and in glutathione. This alkylation can lead to the inactivation of enzymes and the depletion of cellular antioxidants.[12]

Inhibition of Glycolysis

One of the primary toxic effects of chloroacetate is the inhibition of key enzymes in the glycolytic pathway. By alkylating sulfhydryl groups in enzymes like glyceraldehyde-3-phosphate dehydrogenase, it disrupts cellular energy metabolism, leading to metabolic acidosis.[5][13]

Visualizations

Experimental Workflows

Caption: General experimental workflows for the synthesis of Carboxymethyl Cellulose and a Williamson Ether Synthesis using this compound.

Analytical Workflow

Caption: General analytical workflows for the quantification of this compound using HPLC and GC-MS.

Biochemical Mechanism of Toxicity

Caption: Simplified schematic of the biochemical mechanism of this compound toxicity.

Safety, Handling, and Disposal

This compound is toxic if swallowed or inhaled and can cause skin and eye irritation.[1][3] It is essential to handle this chemical in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. In case of spills, avoid generating dust and collect the material in a sealed container for disposal.[4] Dispose of this compound and its containers in accordance with local, state, and federal regulations. It is very toxic to aquatic life.[4]

References

- 1. The Williamson Ether Synthesis [cs.gordon.edu]

- 2. CN101921217A - Method for synthesizing thioglycolic acid - Google Patents [patents.google.com]

- 3. oncotarget.com [oncotarget.com]

- 4. scribd.com [scribd.com]

- 5. Inhibition of lactate glucogneogenesis in rat kidney by dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. gold-chemistry.org [gold-chemistry.org]

- 8. Preparation method of thioglycolic acid - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102643357B - Method for preparing sodium carboxymethyl cellulose by using waste cotton fabric - Google Patents [patents.google.com]

- 10. scielo.br [scielo.br]

- 11. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]

- 12. Alkylating Agent-Induced Toxicity and Melatonin-Based Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the pentose phosphate pathway by dichloroacetate unravels a missing link between aerobic glycolysis and cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

synthesis of sodium chloroacetate lab protocol

An In-depth Technical Guide to the Synthesis of Sodium Chloroacetate (B1199739)

Sodium chloroacetate (C₂H₂ClNaO₂), the sodium salt of chloroacetic acid, is a pivotal chemical intermediate in the organic synthesis landscape.[1] It serves as a versatile alkylating agent, finding extensive application in the production of a wide array of commercially significant products, including carboxymethyl cellulose (B213188) (CMC), herbicides, pharmaceuticals, and thioglycolic acid.[1][2][3][4][5] This guide provides a comprehensive overview of the laboratory and industrial synthesis protocols for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Synthesis Methodologies

The most prevalent method for synthesizing this compound is the neutralization of chloroacetic acid with a suitable sodium base.[2][3] The choice of base and reaction conditions can be adapted to control purity, yield, and cost. Common bases include sodium carbonate and sodium hydroxide (B78521).[1][3] An alternative approach utilizes sodium silicate, leveraging the principles of acid-base reactivity to simplify product isolation.[6]

The fundamental reaction is as follows:

-

With Sodium Hydroxide: CH₂ClCOOH + NaOH → CH₂ClCOONa + H₂O

-

With Sodium Carbonate: 2CH₂ClCOOH + Na₂CO₃ → 2CH₂ClCOONa + H₂O + CO₂

A critical consideration in aqueous systems is the potential for a side reaction, the hydrolysis of chloroacetic acid or its salt to form glycolic acid, especially at elevated temperatures.[2] Therefore, precise temperature control is crucial for maximizing the yield and purity of the desired this compound.[2]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using different reagents.

Protocol 1: Synthesis using Sodium Carbonate in an Aqueous Medium

This protocol is a straightforward laboratory-scale method for producing a this compound solution, often for immediate use in a subsequent reaction step.

-

Reactant Preparation : Dissolve 15 g of chloroacetic acid in 15 ml of water in a suitable reaction vessel.

-

Neutralization : While stirring, add 16 g of sodium carbonate to the chloroacetic acid solution in portions to control the evolution of carbon dioxide gas.[7]

-

Reaction : Heat the reaction mixture to 45°C and maintain this temperature while stirring for 30 minutes to ensure the reaction goes to completion.[7]

-

Product : The resulting aqueous solution contains this compound and can be used directly for further chemical transformations.[7]

Protocol 2: Synthesis using Sodium Hydroxide in an Aqueous Medium

This method is common in both laboratory and industrial settings. Careful temperature management is essential.

-

Reactant Preparation : Prepare a solution of monochloroacetic acid in water. To manage the exothermic nature of the neutralization, it is advisable to use cracked ice to pre-cool the solution.[8]

-

Neutralization : Slowly add a sodium hydroxide solution to the chloroacetic acid solution. The pH of the solution should be monitored, and NaOH is added until the solution is alkaline.[8]

-

Temperature Control : Throughout the addition of sodium hydroxide, maintain the reaction temperature below 50°C to minimize the formation of glycolic acid as a byproduct.[2]

-

Isolation : The this compound can be isolated from the solution by evaporation of the water under reduced pressure, followed by crystallization, filtration, and drying.[4]

Protocol 3: Industrial Synthesis using Sodium Hydroxide in an Organic Solvent

This patented method describes a high-yield industrial process using an organic solvent and a catalyst.[9]

-

Solvent and Base Preparation : Add 2700 L of isoamyl alcohol to a reaction kettle, followed by 175 kg of sodium hydroxide. Heat the mixture to 130°C and reflux for 3 hours.[9]

-

Solvent Manipulation : Control the temperature between 132-143°C to evaporate 1200 L of isoamyl alcohol. Condense and cool the remaining mixture to 115°C, then re-add the previously evaporated isoamyl alcohol.[9]

-

Reaction : Cool the mixture to 80°C and add 1 kg of alumina (B75360) (catalyst) and 185 kg of chloroacetic acid.[9] Stir the mixture and raise the temperature to 110°C, holding it constant for 30 minutes.[9]

-

Workup and Isolation : Add 1000 L of water to the reaction kettle and stir evenly. Transfer the material and wash the kettle with an additional 300 L of water to complete the transfer. The target product, this compound, is obtained from the aqueous phase.[9] This process reports a yield of 98% with a product content of 96%.[9]

Data Presentation: Comparison of Synthesis Protocols

The following table summarizes the quantitative data from the described experimental protocols.

| Parameter | Method 1: Aqueous Na₂CO₃ | Method 2: Aqueous NaOH | Method 3: Industrial (NaOH/Isoamyl Alcohol) | Method 4: Aqueous Sodium Silicate |

| Reactants | Chloroacetic Acid, Sodium Carbonate | Chloroacetic Acid, Sodium Hydroxide | Chloroacetic Acid, Sodium Hydroxide | Chloroacetic Acid, Sodium Silicate |

| Solvent | Water | Water | Isoamyl Alcohol | Water |

| Catalyst | None | None | Alumina | None |

| Temperature | 45 °C[7] | < 50 °C[2] | 80-130 °C[9] | Room Temperature[6] |

| Time | 30 min[7] | Not specified | ~4 hours total[9] | Not specified |

| Molar Ratio | ~1 : 1.1 (Acid:Carbonate) | Not specified | Varies by embodiment[9] | 2 : 1 (Acid:Silicate)[6] |

| Reported Yield | Not specified (used in-situ) | Not specified | 98%[9] | Not specified |

| Product Purity | Not specified | Not specified | 96%[9] | Not specified |

| Reference | [7] | [2][8] | [9] | [6] |

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of this compound via the aqueous neutralization route.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Research Chemicals Supplier [benchchem.com]

- 3. This compound Supplier | High Mountain Chem - B2B Grade [highmountainco.com]

- 4. This compound | High-Quality Industrial & Chemical Intermediate Supplier_Inorganic salts_General chemicals_Product_Jiangsu Khonor Chemicals Co.,Limited [khonorchem.com]

- 5. ecoquery.ecoinvent.org [ecoquery.ecoinvent.org]

- 6. CN106397179A - Method for preparing this compound - Google Patents [patents.google.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Sodium Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the analysis of sodium chloroacetate (B1199739). It is designed to furnish researchers, scientists, and drug development professionals with the essential data, experimental protocols, and workflow visualizations necessary for the characterization and analysis of this compound.

Introduction

Sodium chloroacetate (ClCH₂COONa) is a versatile chemical intermediate utilized in the synthesis of a wide range of products, including pharmaceuticals, herbicides, and carboxymethyl cellulose.[1][2] Accurate and reliable analytical methods are paramount for quality control, reaction monitoring, and regulatory compliance. This guide focuses on the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Raman spectroscopy, and Mass Spectrometry for the analysis of this compound.

Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ) in D₂O/H₂O (ppm) | Multiplicity | Assignment |

| ¹H | 4.04 | Singlet | -CH₂- |

| ¹³C | 43.99 | Singlet | -CH₂- |

| ¹³C | Not Available | Singlet | -COO⁻ |

Note: The predicted ¹H NMR data is from the Human Metabolome Database and the predicted ¹³C NMR data is from the NP-MRD database. Experimental values may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (FT-IR and Raman)

FT-IR and Raman spectroscopy provide information about the vibrational modes of the functional groups present in this compound.

Table 2: Expected FT-IR and Raman Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique |

| Carboxylate (-COO⁻) | Asymmetric Stretch | 1760–1690 | FT-IR |

| Carboxylate (-COO⁻) | Symmetric Stretch | 1440-1360 | FT-IR |

| C-Cl | Stretch | 850–550 | FT-IR |

| C-H (in -CH₂-) | Stretch | 3000–2850 | FT-IR, Raman |

| C-C | Stretch | 1200-800 | Raman |

Note: These are general expected ranges for the functional groups present. Actual peak positions can be influenced by the solid-state environment and intermolecular interactions.

Mass Spectrometry

Mass spectrometry of this compound is expected to show the molecular ion and characteristic fragmentation patterns. Due to the presence of chlorine, isotopic peaks for fragments containing chlorine will be observed.

Table 3: Expected Mass-to-Charge Ratios (m/z) for this compound Fragments

| Fragment | Expected m/z | Notes |

| [CH₂ClCOO]⁻ | 93, 95 | Isotopic pattern due to ³⁵Cl and ³⁷Cl |

| [CH₂Cl]⁺ | 49, 51 | Isotopic pattern due to ³⁵Cl and ³⁷Cl |

| [COONa]⁺ | 67 | |

| [Cl]⁻ | 35, 37 | Isotopic pattern due to ³⁵Cl and ³⁷Cl |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

¹H and ¹³C NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

-

This compound

-

Deuterium (B1214612) Oxide (D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of D₂O in a clean, dry vial.

-

Vortex the mixture until the sample is fully dissolved.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of D₂O.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 15 ppm, centered around 5 ppm.

-

Use a 90° pulse with a relaxation delay of 5 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

-

Fourier transform the processed FID.

-

Phase the spectrum and reference the residual HDO peak to 4.79 ppm.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to approximately 200 ppm, centered around 100 ppm.

-

Use a proton-decoupled pulse sequence.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

Process the FID, Fourier transform, and phase the spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)

Objective: To obtain the FT-IR spectrum of solid this compound.

Materials:

-

This compound (finely ground)

-

Potassium Bromide (KBr), IR grade (dried)

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation:

-

In a dry agate mortar, place approximately 1-2 mg of this compound and 100-200 mg of dry KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

-

Transfer the powder to the die of a pellet press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Workflow Visualizations

The following diagrams, created using the DOT language, illustrate key workflows involving this compound.

References

An In-depth Technical Guide to the Solubility of Sodium Chloroacetate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium chloroacetate (B1199739) in various organic solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this document summarizes the existing qualitative information and presents a detailed experimental protocol for the accurate determination of sodium chloroacetate solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who require this critical physicochemical property for applications such as reaction chemistry, formulation development, and purification processes.

Introduction

This compound (ClCH₂COONa) is a versatile chemical intermediate utilized in the synthesis of a wide range of products, including pharmaceuticals, herbicides, and carboxymethyl cellulose.[1][2] Its reactivity and utility are significantly influenced by its solubility in different solvent systems. While highly soluble in water, its solubility in organic solvents is a critical parameter for its application in non-aqueous reaction media and for purification processes such as crystallization. This guide addresses the current state of knowledge regarding its solubility in organic solvents and provides the necessary tools for its experimental determination.

Solubility of this compound: A Summary of Available Data

The solubility of this compound in organic solvents is not extensively documented in readily available literature with precise quantitative values. The existing information is largely qualitative and, in some instances, contradictory, highlighting the necessity for empirical determination for specific applications.

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent Category | Solvent | Qualitative Solubility | Quantitative Solubility ( g/100 mL) | Temperature (°C) | Citation |

| Water | Water | Soluble, Highly soluble | 85 | 20 | [3][4] |

| Water | Soluble | 44 (as g/L) | 20 | [5] | |

| Alcohols | Methanol | Slightly soluble | Not Available | Not Specified | [3][5] |

| Ethanol | Soluble | Not Available | Not Specified | [1][6][7] | |

| Alcohol (unspecified) | Insoluble | Not Available | Not Specified | [8] | |

| Ethers | Diethyl Ether | Insoluble | Not Available | Not Specified | [3][5] |

| Ether (unspecified) | Soluble | Not Available | Not Specified | [1][6] | |

| Ketones | Acetone | Insoluble | Not Available | Not Specified | [3][5][8] |

| Aromatic Hydrocarbons | Benzene | Insoluble | Not Available | Not Specified | [3][5] |

| Benzene | Soluble | Not Available | Not Specified | [1][6] | |

| Chlorinated Solvents | Chloroform | Soluble | Not Available | Not Specified | [1][6] |

| Chloroform | Insoluble | Not Available | Not Specified | [8] | |

| Carbon Tetrachloride | Insoluble | Not Available | Not Specified | [3][5] |

Note: The inconsistencies in the reported qualitative solubility (e.g., for ethanol, ether, benzene, and chloroform) underscore the importance of experimental verification.

Experimental Protocol for the Determination of this compound Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent of interest. This protocol integrates the principles of preparing a saturated solution with robust analytical quantification.

Materials and Equipment

-

This compound (analytical grade, purity ≥98%)

-

Organic Solvent of interest (HPLC grade or equivalent)

-

Analytical balance (± 0.0001 g)

-

Temperature-controlled shaker or incubator

-

Thermostatically controlled water bath (optional, for elevated temperatures)

-

Calibrated thermometer or thermocouple

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes (Class A)

-

Vials with airtight caps

-

Analytical instrumentation for quantification (e.g., Ion Chromatograph with conductivity detector or HPLC-UV after derivatization)

Experimental Workflow

The determination of solubility follows a systematic process from the preparation of a saturated solution to the analysis of the solute concentration.

Figure 1: General workflow for the experimental determination of this compound solubility.

Detailed Methodologies

Step 1: Preparation of the Saturated Solution

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed, airtight vial. The presence of undissolved solid is essential to ensure saturation.

-

Place the vial in a temperature-controlled shaker or incubator set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A period of 24 to 48 hours is generally recommended. Preliminary studies can be conducted to determine the minimum time to reach equilibrium by measuring the concentration at different time points (e.g., 12, 24, 36, 48 hours).

Step 2: Sample Collection and Preparation

-

Once equilibrium is reached, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent precipitation due to temperature changes, the syringe can be pre-heated or pre-cooled to the equilibration temperature.

-

Immediately pass the collected supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Dispense the filtered solution into a pre-weighed, tared volumetric flask.

Step 3: Quantification of this compound

Method A: Ion Chromatography (Recommended)

-

Reweigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Dilute the solution with an appropriate mobile phase or deionized water to a concentration that falls within the calibrated range of the ion chromatograph.

-

Analyze the diluted solution using an ion chromatograph equipped with a conductivity detector. A suitable anion-exchange column should be used.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

Method B: Gravimetric Analysis

-

Reweigh the volumetric flask containing the filtered solution to determine the mass of the solution.

-

Carefully evaporate the solvent from the filtrate under reduced pressure or in a fume hood.

-

Dry the remaining solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

The final weight of the residue corresponds to the mass of this compound in the collected volume of the saturated solution.

Calculation of Solubility

The solubility can be expressed in various units. A common representation is grams of solute per 100 mL of solvent.

From Ion Chromatography Data:

-

Solubility ( g/100 mL) = (C * DF * V_flask) / V_sample * 100

-

C = Concentration of this compound in the analyzed sample (g/mL)

-

DF = Dilution factor

-

V_flask = Volume of the volumetric flask used for dilution (mL)

-

V_sample = Volume of the saturated solution collected (mL)

-

From Gravimetric Data:

-

Solubility ( g/100 mL) = (m_residue / m_solvent) * ρ_solvent * 100

-

m_residue = Mass of the dried this compound residue (g)

-

m_solvent = Mass of the solvent in the collected sample (mass of solution - mass of residue) (g)

-

ρ_solvent = Density of the solvent at the experimental temperature (g/mL)

-

Logical Relationships in Solubility Determination

The process of determining solubility involves a series of dependent steps, from establishing equilibrium to final calculation. The accuracy of the final result is contingent on the precision of each preceding step.

Figure 2: Logical relationship of factors influencing the final solubility determination.

Conclusion

This technical guide consolidates the available information on the solubility of this compound in organic solvents and provides a detailed, practical framework for its experimental determination. Given the discrepancies and lack of quantitative data in the literature, the provided experimental protocols are essential for any researcher or professional requiring accurate solubility values for their work. The use of validated analytical techniques such as ion chromatography is recommended for the most reliable results. By following the methodologies outlined in this guide, scientists can confidently determine the solubility of this compound in any organic solvent of interest, facilitating its effective use in chemical synthesis and formulation development.

References

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. pharmacyjournal.info [pharmacyjournal.info]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. pharmajournal.net [pharmajournal.net]

- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3926-62-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium chloroacetate (B1199739) (ClCH₂COONa), the sodium salt of chloroacetic acid, is a versatile and highly reactive bifunctional molecule. Its utility as a key intermediate in the synthesis of a wide array of commercially significant compounds, ranging from pharmaceuticals and herbicides to surfactants and dyes, underscores the importance of a thorough understanding of its physicochemical properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of sodium chloroacetate, supported by quantitative data, experimental methodologies, and visual representations to aid researchers and professionals in its effective and safe application.

Physical Properties

This compound is a white, crystalline, hygroscopic powder.[1] A summary of its key physical properties is presented in the tables below for easy reference and comparison.

Table 1: General Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | White crystalline powder or solid | [2] |

| Molecular Formula | C₂H₂ClNaO₂ | [2] |

| Molecular Weight | 116.48 g/mol | [2] |

| Odor | Odorless to pungent | [3] |

Table 2: Quantitative Physical Properties of this compound

| Property | Value | Conditions | Reference(s) |

| Melting Point | ~199 °C (with decomposition) | - | [4] |

| Density | 1.399 - 1.87 g/cm³ | 20-25 °C | [3] |

| Solubility in Water | 85 g/100 mL | 20 °C | [2][3] |

| Solubility in Organic Solvents | Soluble in methanol; Insoluble in ether, benzene, acetone, and carbon tetrachloride | - | [3] |

| Vapor Pressure | <0.1 hPa | 20 °C | [1] |

| pKa | 2.81 | - | [5] |

| Flash Point | 270 °C | Closed cup | [1] |

Chemical Properties and Reactivity

This compound's chemical behavior is primarily dictated by the presence of the carboxylate group and the reactive carbon-chlorine bond. It is a stable compound under normal conditions but is incompatible with strong oxidizing agents.[1]

Hydrolysis

In aqueous solutions, particularly under alkaline conditions, this compound undergoes hydrolysis to form sodium glycolate (B3277807) and sodium chloride. This reaction is a key consideration in its synthesis, storage, and application, as it can lead to the formation of impurities. The reaction proceeds via a nucleophilic substitution mechanism where the hydroxide (B78521) ion attacks the carbon atom bearing the chlorine atom.

The workflow for the hydrolysis of this compound is depicted below:

Synthesis of Carboxymethyl Cellulose (B213188) (CMC)

A prominent application of this compound is in the etherification of cellulose to produce carboxymethyl cellulose (CMC), a widely used thickener, binder, and emulsifier. The reaction involves the activation of cellulose with a strong base, typically sodium hydroxide, to form alkali cellulose, which then reacts with this compound.

The signaling pathway for this synthesis is illustrated below:

Experimental Protocols

Detailed experimental procedures for the determination of key physical and chemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific research needs.

Determination of Melting Point (Capillary Method)

Objective: To determine the melting point range of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise heating rate (1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is reported as the melting point.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.

Methodology:

-

Saturated Solution Preparation: An excess amount of this compound is added to a known volume of deionized water in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature (e.g., 20 °C) for a sufficient period to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation.

-

Analysis: A known volume of the clear, saturated solution is carefully removed and its concentration is determined. This can be achieved through various analytical techniques, such as:

-

Gravimetric Analysis: Evaporation of the solvent from a known volume of the solution and weighing the remaining solid residue.

-

Titration: Titrating the chloroacetate ion with a standardized solution.

-

Ion Chromatography: As described in the analytical methods section below.

-

-

Calculation: The solubility is expressed as grams of solute per 100 mL of solvent.

Analytical Methods and Spectral Data

Purity Determination by Ion Chromatography

Ion chromatography is a reliable method for determining the purity of this compound and quantifying anionic impurities.

Experimental Workflow:

Spectroscopic Data

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. Key peaks include a strong absorption for the carboxylate (COO⁻) asymmetric stretching vibration and a band for the C-Cl stretching vibration.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound in D₂O shows a singlet for the two methylene (B1212753) (CH₂) protons.

-

¹³C NMR: The carbon-13 NMR spectrum displays two signals corresponding to the methylene carbon and the carboxylate carbon.[2]

Mass Spectrometry (MS): While mass spectrometry of the sodium salt itself can be challenging, derivatization to a more volatile ester, followed by gas chromatography-mass spectrometry (GC-MS), can provide information on the molecular weight and fragmentation pattern of the chloroacetate moiety.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound, critical for its handling, application, and the development of new synthetic methodologies. The presented data, experimental protocols, and visual diagrams are intended to serve as a valuable resource for researchers, scientists, and professionals in the pharmaceutical and chemical industries, facilitating informed and innovative work with this important chemical intermediate.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. This compound | C2H2ClO2Na | CID 23665759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 3926-62-3・this compound・190-08592・194-08595[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 6. This compound(3926-62-3) IR Spectrum [chemicalbook.com]

An In-Depth Technical Guide on the Thermal Decomposition of Sodium Chloroacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium chloroacetate (B1199739), a versatile reagent in organic synthesis, undergoes a well-defined thermal decomposition process, primarily yielding polyglycolide and sodium chloride. This solid-state polymerization is of significant interest for the synthesis of biodegradable polymers. This technical guide provides a comprehensive overview of the thermal decomposition of sodium chloroacetate, detailing the reaction mechanism, thermodynamic and kinetic parameters, and experimental protocols for its characterization. Quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (ClCH₂COONa) is a sodium salt of chloroacetic acid, widely utilized as a chemical intermediate in the production of various organic compounds, including pharmaceuticals, herbicides, and carboxymethyl cellulose.[1] The thermal behavior of this compound is characterized by a solid-state polymerization reaction that occurs at elevated temperatures, leading to the formation of polyglycolide (PGA), a biodegradable polyester (B1180765) with numerous applications in the biomedical field, including surgical sutures and drug delivery systems.

This guide delves into the core aspects of the thermal decomposition of this compound, providing a technical foundation for its study and application.

The Core Reaction: Solid-State Polymerization

The primary thermal decomposition pathway of this compound is a solid-state polymerization reaction that occurs in a single step without the formation of intermediates.[2] This reaction involves the elimination of sodium chloride (NaCl) and the subsequent polymerization of the resulting glycolide (B1360168) units to form polyglycolide.

The overall reaction can be represented as follows:

n(ClCH₂COONa) → (CH₂COO)n + n(NaCl)

This process typically occurs in the temperature range of 150°C to 200°C.[2] A key study utilizing Differential Scanning Calorimetry (DSC) has identified the onset of this solid-state polymerization at approximately 198°C (471 K). The reaction results in the formation of sodium chloride crystals embedded within a polyglycolide matrix.[2]

Thermodynamic and Kinetic Data

A thorough understanding of the thermodynamics and kinetics of the thermal decomposition of this compound is crucial for process control and optimization. The following table summarizes the key quantitative data available in the literature.

| Parameter | Value | Analytical Method | Reference |

| Decomposition Temperature Range | 150 - 200 °C | DSC, TGA-DTA-MS | [2] |

| Onset Temperature of Polymerization | ~198 °C (471 K) | DSC |

Experimental Protocols

The characterization of the thermal decomposition of this compound relies on several key analytical techniques. Detailed experimental protocols are provided below as a guide for researchers.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

TGA and DSC are fundamental techniques to study the thermal stability, decomposition profile, and energetic changes associated with the thermal decomposition of this compound.

Objective: To determine the decomposition temperature range, mass loss, and enthalpy of reaction.

Instrumentation: A simultaneous TGA-DSC instrument is recommended.

Experimental Parameters:

| Parameter | Recommended Value/Range |

| Sample Mass | 5 - 10 mg |

| Crucible | Alumina or platinum, open or with a pinhole lid |

| Heating Rate | 5, 10, 15, and 20 °C/min (multiple rates for kinetic analysis) |

| Temperature Program | 30 °C to 300 °C |

| Purge Gas | Inert atmosphere (e.g., Nitrogen or Argon) |

| Flow Rate | 20 - 50 mL/min |

Procedure:

-

Calibrate the TGA-DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh 5-10 mg of finely ground this compound into the sample crucible.

-

Place the sample crucible and an empty reference crucible into the instrument.

-

Purge the furnace with the inert gas for at least 30 minutes to ensure an inert atmosphere.

-

Start the temperature program with the desired heating rate.

-

Record the mass loss (TGA) and differential heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to determine the onset and peak decomposition temperatures, the percentage mass loss, and to calculate the enthalpy of the reaction from the DSC peak area.

Evolved Gas Analysis-Mass Spectrometry (EGA-MS)

EGA-MS is a powerful technique for identifying the gaseous byproducts that may be formed during thermal decomposition.

Objective: To identify any volatile or gaseous products evolved during the heating of this compound.

Instrumentation: A TGA instrument coupled to a mass spectrometer.

Experimental Parameters:

| Parameter | Recommended Value/Range |

| Sample Mass | 10 - 20 mg |

| Heating Rate | 10 °C/min |

| Temperature Program | 30 °C to 300 °C |

| Purge Gas | Helium |

| Flow Rate | 20 - 50 mL/min |

| MS Scan Range | 10 - 200 m/z |

Procedure:

-

Set up the TGA-MS system, ensuring the transfer line is heated to prevent condensation of evolved gases.

-

Place the this compound sample in the TGA.

-

Heat the sample according to the temperature program.

-

The evolved gases are carried by the purge gas into the mass spectrometer for analysis.

-

Monitor the ion currents for specific m/z values to identify the evolved species.

Note: While the primary reaction is a solid-state polymerization, EGA-MS can detect minor decomposition pathways that may produce volatile organic compounds or other gaseous species.

Signaling Pathways and Experimental Workflows

Visualizing the reaction pathways and experimental workflows can aid in the comprehension of the complex processes involved in the study of thermal decomposition.

Caption: Primary thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA-DSC analysis.

Potential Side Reactions and Byproducts

While the primary reaction is the formation of polyglycolide and sodium chloride, the possibility of side reactions exists, particularly at higher temperatures or in the presence of impurities. Upon heating, this compound may produce corrosive and/or toxic fumes. However, specific details on the composition of these fumes are not extensively documented in the available literature. Evolved gas analysis techniques are critical in identifying any minor decomposition pathways and the nature of any volatile byproducts.

Conclusion

The thermal decomposition of this compound is a well-defined solid-state polymerization reaction that provides a direct route to the synthesis of polyglycolide. This in-depth technical guide has summarized the core reaction, presented the available quantitative data, and provided detailed experimental protocols for the characterization of this process. The use of thermal analysis techniques such as TGA, DSC, and EGA-MS is essential for a comprehensive understanding of the reaction kinetics, thermodynamics, and potential byproducts. Further research is warranted to elucidate the specific kinetic parameters and to fully characterize any minor gaseous emissions during the decomposition process. This knowledge will be invaluable for optimizing the synthesis of polyglycolide for its various applications, particularly in the pharmaceutical and biomedical fields.

References

An In-depth Technical Guide to the Reaction of Sodium Chloroacetate with Nucleophiles

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sodium chloroacetate (B1199739) (ClCH₂COONa) is a versatile and highly reactive C2 building block extensively used in organic synthesis. Its utility stems from the presence of an electrophilic sp³-hybridized carbon atom bonded to a good leaving group, the chloride ion. This structure makes it an excellent substrate for nucleophilic substitution reactions. The carboxylate group, being deprotonated, is generally unreactive under these conditions and serves to enhance the water solubility of the molecule.

This guide provides a detailed examination of the reaction mechanisms between sodium chloroacetate and various nucleophiles, supported by kinetic data, experimental protocols, and mechanistic diagrams. The predominant mechanism for these transformations is the bimolecular nucleophilic substitution (SN2) reaction.[1][2]

Core Mechanism: The SN2 Pathway

The reaction of this compound with nucleophiles overwhelmingly proceeds via an SN2 mechanism.[1][3][4] This is a single, concerted step where the nucleophile attacks the carbon atom bearing the chlorine atom, and the chloride ion is simultaneously displaced.[5][6] The reaction involves a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group.[7] This leads to an inversion of configuration at the carbon center, although this is not observable for the achiral chloroacetate substrate.

The rate of the SN2 reaction is dependent on the concentration of both the this compound and the nucleophile, leading to a second-order rate law.[5][8]

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Secure Verification [farfar.pharmacy.bg.ac.rs]

The Fundamental Reactivity of Sodium Chloroacetate as an Alkylating Agent: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of sodium chloroacetate (B1199739) as an alkylating agent. It delves into its core reaction mechanisms, influencing factors, and practical applications in organic synthesis, with a particular focus on the alkylation of phenols, amines, and thiols. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Principles of Reactivity

Sodium chloroacetate (ClCH₂CO₂Na) is a versatile and cost-effective reagent widely employed for the introduction of a carboxymethyl group (-CH₂CO₂⁻) onto various nucleophiles.[1] Its utility stems from the electrophilic nature of the carbon atom bearing the chlorine atom, making it susceptible to nucleophilic attack. The primary reaction mechanism is a bimolecular nucleophilic substitution (SN2) reaction.[2]

The general SN2 mechanism involves the backside attack of a nucleophile on the carbon atom, leading to the displacement of the chloride leaving group in a single, concerted step.[2] The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile.[3][4]

Key Factors Influencing Reactivity:

-

Nucleophilicity of the Substrate: The reactivity of this compound is directly proportional to the strength of the nucleophile. Stronger nucleophiles, such as thiolates, react more readily than weaker nucleophiles.

-

Steric Hindrance: As with all SN2 reactions, steric bulk around the nucleophilic center or the electrophilic carbon can significantly hinder the reaction rate.[2]

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are generally preferred as they can solvate the cation without strongly solvating the nucleophile, thus enhancing its reactivity.[2] Protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity.[5]

-

Temperature: Increasing the reaction temperature generally increases the rate of reaction. However, it can also promote side reactions such as the hydrolysis of this compound.[6]

-

Base: In the case of weakly acidic nucleophiles like phenols and some amines, the presence of a base is crucial to deprotonate the nucleophile and generate the more reactive conjugate base (e.g., phenoxide or amide anion).[5]

Alkylation of Phenols (Williamson Ether Synthesis)

The reaction of this compound with phenols, in the presence of a base, is a classic example of the Williamson ether synthesis, yielding phenoxyacetic acids.[2][7] This reaction is of significant industrial importance for the synthesis of herbicides and other agrochemicals.[8]

The reaction proceeds via the formation of a phenoxide ion, a potent nucleophile, which then attacks the electrophilic carbon of this compound.

O- vs. C-Alkylation

A potential side reaction in the alkylation of phenolates is C-alkylation, where the carboxymethyl group is attached to the aromatic ring instead of the oxygen atom.[5] The regioselectivity of this reaction is influenced by several factors:

-

Solvent: Protic solvents can solvate the phenoxide oxygen through hydrogen bonding, sterically hindering O-alkylation and favoring C-alkylation.[5]

-

Counter-ion: The nature of the cation associated with the phenoxide can influence the charge distribution and steric accessibility of the oxygen and carbon atoms.

-

Electrophile: "Harder" electrophiles tend to favor O-alkylation, while "softer" electrophiles may show a preference for C-alkylation.

Under typical Williamson ether synthesis conditions using this compound, O-alkylation is the predominant pathway.[5]

Quantitative Data: Alkylation of Phenols

| Phenol (B47542) Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Phenol | NaOH | Water/Ethanol (B145695) | 102 | 5 | 75 | [9] |

| 4-Methylphenol (p-cresol) | NaOH | Water | 90-100 | 0.5-0.67 | High (not specified) | [8] |

| Isopropylidene-di(p-phenol) | NaOH | Water | Reflux | 2 (initial) + increments | 97.0 (90.5% purity) | [10] |

| 2,4-Dichlorophenol | NaOH | Water | 90-100 | Not specified | High (not specified) | [11] |

Alkylation of Amines

This compound is also an effective reagent for the N-alkylation of primary and secondary amines to produce N-carboxymethylated derivatives.[12] However, the reaction can be complicated by the fact that the product amine is often more nucleophilic than the starting amine, leading to multiple alkylations. For primary amines, this can result in a mixture of mono- and di-alkylated products.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction and to deprotonate less nucleophilic amines.

Quantitative Data: N-Alkylation of Anilines

The yields of N-alkylation of anilines can vary significantly depending on the substituents on the aromatic ring and the reaction conditions. Electron-donating groups on the aniline (B41778) generally increase the nucleophilicity and can lead to higher yields, while electron-withdrawing groups have the opposite effect.

| Aniline Derivative | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 78 | [13] |

| 4-Methoxyaniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 88 | [13] |

| 4-Nitroaniline | Benzyl alcohol | Mn complex / t-BuOK | Toluene | 80 | 81 | [13] |

| 4-Chloro-3-nitroaniline | Benzyl chloroformate | Not specified | Not specified | Not specified | 53 (mono-Bn), 27 (di-Bn) | [14] |

| Aniline | 4-Hydroxybutan-2-one | NH₄Br / Light | Hexane | Room Temp | 98 | [6] |

| 2-Methylaniline | 4-Hydroxybutan-2-one | NH₄Br / Light | Hexane | Room Temp | 95 | [6] |

Alkylation of Thiols

Thiols are excellent nucleophiles and react readily with this compound to form S-carboxymethylated products (thioethers). The reaction is typically carried out in the presence of a base to generate the highly nucleophilic thiolate anion.

The S-alkylation of thiols is generally a high-yielding and clean reaction due to the strong nucleophilicity of the thiolate.

Quantitative Data: S-Alkylation of Thiols

| Thiol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Thiophenol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 0.5 | 95 | [15] |

| 4-Methylthiophenol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 0.5 | 94 | [15] |

| 4-Chlorothiophenol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 0.5 | 92 | [15] |

| 2-Naphthalenethiol | Benzyl bromide | K₂CO₃ | Water | Room Temp | 1 | 90 | [15] |

Note: This table provides representative yields for the S-alkylation of thiols with an alkyl halide. Similar high yields are expected for the reaction with this compound under appropriate basic conditions.

Kinetic Data

The rate of alkylation with this compound follows second-order kinetics, consistent with an SN2 mechanism. The rate constant is influenced by the nucleophile, solvent, and temperature.

Kinetic Parameters for the Reaction of this compound with Potassium Ethylxanthogenate in Water [16]

| Temperature (°C) | k₂ (x 10⁻³ dm³ mol⁻¹ s⁻¹) |

| 25 | 1.25 |

| 30 | 1.83 |

| 35 | 2.67 |

| 40 | 3.83 |

Activation Energy for the Hydrolysis of this compound with Sodium Hydroxide (B78521): 103 kJ mol⁻¹[17]

Side Reactions

The primary side reaction of concern in alkylations with this compound is hydrolysis of the reagent to glycolic acid, particularly under basic conditions and at elevated temperatures.[6] This reaction consumes the alkylating agent and can reduce the overall yield of the desired product.

Another potential side reaction, as discussed earlier, is C-alkylation , particularly with ambident nucleophiles like phenolates.

Experimental Protocols

The following are generalized experimental protocols for the alkylation of various nucleophiles with this compound. These should be adapted and optimized for specific substrates and scales.

Protocol 1: Synthesis of Phenoxyacetic Acid (Williamson Ether Synthesis)[9]

-

Preparation of this compound Solution: In an ice-water bath, dissolve monochloroacetic acid (1.1 equivalents) in deionized water. Adjust the pH to 8-9 with a 30% sodium hydroxide solution.

-

Phenoxide Formation: In a separate flask, dissolve sodium hydroxide (1 equivalent) in a mixture of deionized water and ethanol. Slowly add phenol (1 equivalent) with constant stirring. Stir for an additional 20 minutes.

-

Alkylation: Add the prepared this compound solution to the phenoxide solution.

-

Reaction: Reflux the mixture at approximately 102°C for 5 hours.

-

Work-up: Cool the mixture to room temperature and acidify to pH 1-2 with 2.0 M HCl to precipitate the product.

-

Purification: Filter the precipitate, wash with dilute hydrochloric acid, and dry. The crude product can be further purified by recrystallization from hot water.

Protocol 2: N-Alkylation of an Aniline Derivative[9][19]

-

Reaction Setup: In a round-bottom flask, dissolve the aniline derivative (1 equivalent) and sodium carbonate (2 equivalents) in a suitable polar aprotic solvent (e.g., DMF).

-

Addition of Alkylating Agent: Add this compound (1.2 equivalents) to the mixture.

-

Reaction: Heat the reaction mixture at an appropriate temperature (e.g., 60-100°C) and monitor the progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Protocol 3: S-Alkylation of a Thiol[17]

-

Thiolate Formation: In a round-bottom flask, dissolve the thiol (1 equivalent) in a suitable solvent (e.g., ethanol or DMF). Add a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) and stir for 15-30 minutes at room temperature.

-